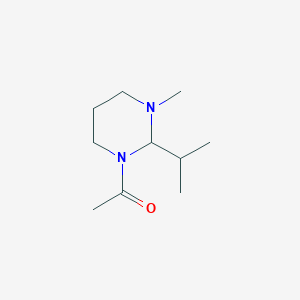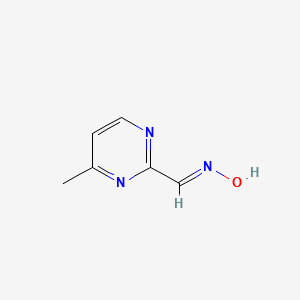
4-Methylpyrimidine-2-carbaldehyde oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methylpyrimidine-2-carbaldehydeoxime is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocycles containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a methyl group at the 4-position, a carbaldehyde group at the 2-position, and an oxime functional group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylpyrimidine-2-carbaldehydeoxime typically involves the following steps:
Formation of 4-Methylpyrimidine-2-carbaldehyde: This can be achieved by reacting 4-methylpyrimidine with a suitable formylating agent such as Vilsmeier-Haack reagent (DMF and POCl3) under controlled conditions.
Conversion to Oxime: The aldehyde group in 4-Methylpyrimidine-2-carbaldehyde is then converted to an oxime by reacting with hydroxylamine hydrochloride in the presence of a base such as sodium acetate.
Industrial Production Methods
Industrial production methods for 4-Methylpyrimidine-2-carbaldehydeoxime may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and improve efficiency.
化学反応の分析
Types of Reactions
4-Methylpyrimidine-2-carbaldehydeoxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides under specific conditions.
Reduction: The oxime group can be reduced to form amines using reducing agents such as sodium borohydride.
Substitution: The methyl group at the 4-position can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Halogenated or sulfonylated derivatives.
科学的研究の応用
4-Methylpyrimidine-2-carbaldehydeoxime has several applications in scientific research:
作用機序
The mechanism of action of 4-Methylpyrimidine-2-carbaldehydeoxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with enzymes or receptors, leading to inhibition or activation of biological pathways . The pyrimidine ring can interact with nucleic acids, affecting gene expression and protein synthesis .
類似化合物との比較
Similar Compounds
4-Methylpyrimidine-2-carbaldehyde: Lacks the oxime group, making it less reactive in certain chemical reactions.
2-Methylpyrimidine-4-carbaldehydeoxime: Similar structure but with different substitution pattern, leading to different reactivity and applications.
4-Methylpyrimidine-5-carbaldehydeoxime: Different position of the carbaldehyde group, affecting its chemical properties.
Uniqueness
4-Methylpyrimidine-2-carbaldehydeoxime is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it valuable in research and industrial applications .
特性
分子式 |
C6H7N3O |
|---|---|
分子量 |
137.14 g/mol |
IUPAC名 |
(NE)-N-[(4-methylpyrimidin-2-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C6H7N3O/c1-5-2-3-7-6(9-5)4-8-10/h2-4,10H,1H3/b8-4+ |
InChIキー |
JDTLRZCRFAWHLI-XBXARRHUSA-N |
異性体SMILES |
CC1=NC(=NC=C1)/C=N/O |
正規SMILES |
CC1=NC(=NC=C1)C=NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


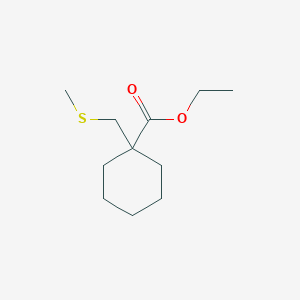

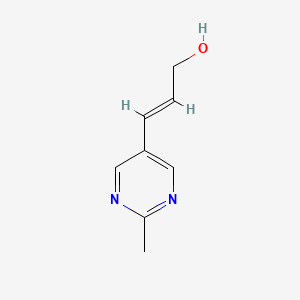
![(1S)-1-[4-(trifluoromethyl)pyridin-2-yl]ethanamine;hydrochloride](/img/structure/B13103542.png)
![2H-Isoindole, 1-[2,4-bis(1-methylethyl)phenyl]-6-bromo-](/img/structure/B13103543.png)
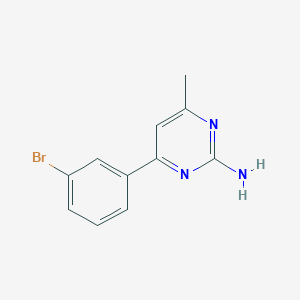
![Imidazo[1,2-a]pyrimidine-3-carboxamide](/img/structure/B13103559.png)
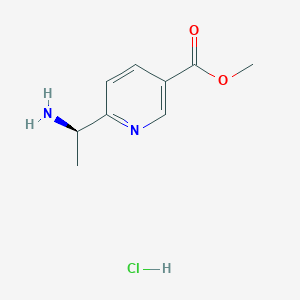
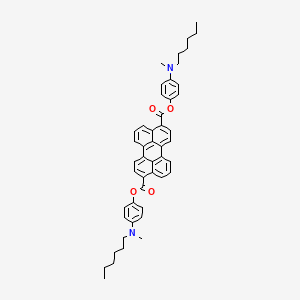
![2-[4-(2-Pyrimidinyl)phenyl]ethanethiol](/img/structure/B13103579.png)
![5-Methyl-5,6-dihydro-4H-thieno[3,4-c]pyrrole](/img/structure/B13103584.png)
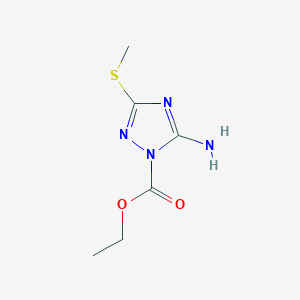
![7-Bromo-2,3-dihydrobenzo[b]oxepin-4(5H)-one](/img/structure/B13103587.png)
